molecular formula C11H15NO B14834934 3-Cyclopropoxy-N,4-dimethylaniline

3-Cyclopropoxy-N,4-dimethylaniline

Cat. No.: B14834934
M. Wt: 177.24 g/mol
InChI Key: AADVOEMPLSAKPI-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N,4-dimethylaniline is an aromatic amine derivative featuring a cyclopropoxy group at the 3-position, an N-methyl group, and a 4-methyl substituent on the benzene ring. This compound combines electron-donating groups (cyclopropoxy and methyl) with steric effects from the cyclopropane ring, which may influence its reactivity and applications in organic synthesis or agrochemical intermediates.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-cyclopropyloxy-N,4-dimethylaniline

InChI

InChI=1S/C11H15NO/c1-8-3-4-9(12-2)7-11(8)13-10-5-6-10/h3-4,7,10,12H,5-6H2,1-2H3

InChI Key

AADVOEMPLSAKPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N,4-dimethylaniline can be achieved through several synthetic routes. One common method involves the alkylation of aniline derivatives. For example, the reaction of 4-dimethylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate can yield 3-Cyclopropoxy-N,4-dimethylaniline. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Cyclopropoxy-N,4-dimethylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N,4-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Cyclopropoxy-N,4-dimethylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

N,4-Dimethylaniline

  • Structure : Lacks the 3-cyclopropoxy group but shares the N-methyl and 4-methyl substituents.
  • Physical Properties : Pale yellow liquid with NMR data confirming its structure (δ = 2.26 ppm for 4-CH₃, δ = 2.84 ppm for N-CH₃) .
  • Reactivity : Exhibits high reactivity in N-formylation reactions under catalytic conditions (81% yield with formaldehyde), attributed to its electron-rich aromatic ring .
  • Applications : Used as a precursor in formamide synthesis and other catalytic transformations.

4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide

  • Structure : A benzamide derivative with 3-methoxy, 4-cyclopropoxy, and N,N-dimethyl groups.
  • Key Differences : The amide group reduces basicity compared to aniline derivatives, while the 3-methoxy and 4-cyclopropoxy substituents alter electronic and steric profiles.
  • Applications : Serves as a pharmaceutical intermediate, highlighting the role of cyclopropoxy groups in bioactive molecules .

N-(3-Pentyl)-3,4-dimethylaniline

  • Structure : Features a bulky 3-pentyl group on the amine and methyl groups at positions 3 and 4.
  • Reactivity and Applications : Critical intermediate for the herbicide pendimethalin. The pentyl chain enhances lipophilicity, improving herbicidal activity, while methyl groups optimize steric and electronic interactions .

Data Table: Comparative Analysis

Compound Name Substituents Physical State Reactivity Highlights Applications
3-Cyclopropoxy-N,4-dimethylaniline 3-OCH₂C₃H₅, N-Me, 4-Me Not reported Expected high reactivity in electrophilic substitution (electron-rich ring) Potential agrochemical intermediate
N,4-Dimethylaniline N-Me, 4-Me Pale yellow liquid Forms formamides efficiently (81% yield) Organic synthesis precursor
4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide 4-OCH₂C₃H₅, 3-OMe, N,N-diMe Solid (inferred) Amide group reduces nucleophilicity Pharmaceutical intermediate
N-(3-Pentyl)-3,4-dimethylaniline N-C₅H₁₁, 3-Me, 4-Me Not reported Used in pendimethalin synthesis (herbicide) Agrochemical production

Research Findings and Substituent Effects

  • However, steric hindrance from the cyclopropane ring may reduce reaction rates in bulky electrophilic systems .
  • Steric vs. Electronic Balance : The pendimethalin intermediate (N-(3-pentyl)-3,4-dimethylaniline) demonstrates that bulky alkyl chains on the amine improve lipophilicity for herbicidal activity, whereas cyclopropoxy groups may offer a balance of steric bulk and metabolic stability .
  • Functional Group Diversity : The benzamide derivative () illustrates how replacing the amine with an amide shifts applications from agrochemicals to pharmaceuticals, underscoring the importance of functional group choice in molecular design .

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